Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

Description

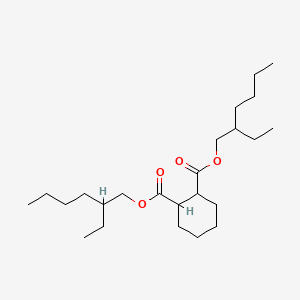

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS RN 84-71-9, molecular formula C₂₄H₄₄O₄, molecular weight 396.6 g/mol) is a non-phthalate plasticizer developed as a safer alternative to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP). Structurally, it consists of a cyclohexane ring substituted with two ester-linked 2-ethylhexyl groups . This compound is part of the "new generation" of plasticizers designed to reduce endocrine disruption risks while maintaining flexibility and durability in polymers. It is widely used in food-contact materials, children’s toys, medical devices, and consumer goods due to its low migration rate and regulatory compliance .

Properties

IUPAC Name |

bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-22H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMOQAGSNHTROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861657 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-71-9 | |

| Record name | Diisooctyl 1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Cyclohexane-1,2-dicarboxylic Acid with 2-Ethylhexanol

The primary and most common method for preparing Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is the esterification of cyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol.

Reaction Overview

- Reactants: Cyclohexane-1,2-dicarboxylic acid and 2-ethylhexanol

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically employed to accelerate the esterification.

- Conditions: The reaction is conducted under reflux with heating to facilitate the removal of water formed during the esterification, driving the equilibrium toward product formation.

- Purification: The crude product is purified by distillation or crystallization to isolate the pure ester.

This process is summarized as:

$$

\text{Cyclohexane-1,2-dicarboxylic acid} + 2 \times \text{2-ethylhexanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + 2 \text{H}_2\text{O}

$$

Industrial Scale Production

- Conducted in large reactors with controlled temperature and mixing.

- Post-reaction distillation removes unreacted alcohol and water.

- Further purification steps such as crystallization or chromatography ensure high purity.

- Industrial processes emphasize continuous removal of water to push the reaction equilibrium toward ester formation.

Catalysts and Reaction Optimization

Acid Catalysts

- Sulfuric acid and p-toluenesulfonic acid are common catalysts.

- These catalysts protonate the carboxyl group, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Lewis Acid Catalysts

- Recent research has explored titanium-based Lewis acid catalysts to improve conversion rates and reduce reaction times.

- Titanium catalysts activate the carboxylic acid more effectively, allowing near-complete conversion (up to 99%) under milder conditions.

- Example: Titanium-based catalysts have been used successfully in analogous esterifications such as adipic acid with 2-ethylhexanol, suggesting applicability to cyclohexane-1,2-dicarboxylic acid esterification.

Alternative Synthetic Routes and Improvements

Two-Phase Ionic Liquid Catalysis

- Ionic liquids formed by reacting triethylamine with sulfuric acid have been used as both catalyst and solvent.

- This creates a biphasic system where the ester product separates from the ionic liquid, shifting equilibrium toward product formation.

- This method achieves high yields (>99%) and selectivity (>99%) at relatively low temperatures (70–80 °C).

- The catalyst can be recycled multiple times without loss of activity, enhancing sustainability.

Hydrogenation of Aromatic Precursors

- Cyclohexane-1,2-dicarboxylic acid can be produced by hydrogenation of corresponding aromatic dicarboxylic acids (e.g., phthalic acid derivatives).

- Supported palladium catalysts on alumina, silica, or activated charcoal are used for hydrogenation.

- The resulting cyclohexane dicarboxylic acid is then esterified with 2-ethylhexanol.

Reaction Parameters and Their Effects

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Temperature | 120–180 °C (reflux) | Higher temperature accelerates esterification but may cause side reactions if too high |

| Molar ratio (Alcohol:Acid) | 2:1 to 4:1 | Excess alcohol drives equilibrium toward ester formation |

| Catalyst concentration | 1–15 mol% (acid catalyst) | Higher catalyst loading increases rate but may require more purification |

| Reaction time | 2–6 hours (industrial) | Longer times increase conversion but reduce throughput |

| Water removal | Continuous distillation or azeotropic removal | Essential to shift equilibrium toward product |

Purification Techniques

- Distillation: Removal of unreacted alcohol and water under reduced pressure.

- Crystallization: Used if the product solidifies under cooling.

- Chromatography: Applied for laboratory-scale purification to achieve high purity.

- Filtration: Removal of catalyst residues, especially when solid catalysts or heterogeneous systems are used.

Summary Table of Preparation Methods

| Method | Catalyst Type | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | Sulfuric acid, p-TSA | Reflux, 120–180 °C | Simple, well-established | Requires water removal, corrosion |

| Lewis acid catalysis | Titanium-based catalysts | Moderate temperature, 60–90 °C | High conversion, faster reaction | Catalyst cost, removal step |

| Ionic liquid catalysis | Triethylamine-sulfuric acid ionic liquids | 70–80 °C, biphasic system | High yield/selectivity, catalyst recycling | Novel method, scale-up challenges |

| Hydrogenation + Esterification | Pd on alumina/silica | Hydrogenation followed by esterification | Produces acid precursor efficiently | Multi-step, requires hydrogen gas |

Research Findings and Industrial Relevance

- The esterification method using acid catalysts remains the backbone of industrial synthesis due to simplicity and scalability.

- Titanium-based Lewis acid catalysts and ionic liquid systems represent promising advances, offering higher efficiency and sustainability.

- The cyclohexane ring in the acid provides distinct properties compared to phthalate esters, influencing the plasticizing performance and stability.

- Industrial processes emphasize continuous removal of water and unreacted alcohol to maximize yield.

- Purification is critical to meet the stringent quality requirements for plasticizer applications, especially in PVC used for consumer products.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed:

Oxidation: Cyclohexane-1,2-dicarboxylic acid.

Reduction: Bis(2-ethylhexyl) cyclohexane-1,2-diol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Plasticizer in PVC

DEHCH is predominantly used as a plasticizer in PVC formulations, enhancing flexibility and stability. Its compatibility with various polymers allows it to improve mechanical properties while maintaining thermal stability .

Food Contact Materials

Recent regulatory updates have included DEHCH in the authorized substances list for food contact plastic materials by the European Commission. It can be used as an additive in PVC at concentrations up to 25% w/w, specifically for long-term storage of aqueous, acidic, and low-alcohol foods at room temperature or below .

Environmental Safety

Studies indicate that DEHCH exhibits minimal migration into food products under regulated conditions, addressing safety concerns associated with plasticizers . The European Food Safety Authority (EFSA) has concluded that DEHCH does not raise genotoxicity concerns when used appropriately .

Case Study 1: Migration Studies

A study conducted on the migration of DEHCH from PVC films into food simulants demonstrated that migration levels were significantly below regulatory limits (0.034 mg/kg), affirming its safety for use in food contact applications .

Case Study 2: Toxicity Assessment

A two-year carcinogenicity study on DEHCH indicated no adverse effects at doses up to 1,000 mg/kg body weight per day in repeated dose toxicity studies, supporting its safety profile when used as a plasticizer .

Mechanism of Action

The primary mechanism by which Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate exerts its effects is through its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, thereby increasing the flexibility and workability of the material. The compound interacts with molecular targets such as polymer chains and cellular membranes, influencing their physical properties and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Di(isononyl) Cyclohexane-1,2-Dicarboxylate (DINCH)

Structure: DINCH (C₂₇H₄₆O₄) features a cyclohexane-1,2-dicarboxylate backbone with isononyl ester groups. Applications: A primary DEHP replacement in medical tubing, toys, and food packaging . Performance:

- Plasticizing Efficiency : Comparable to DEHP in vinyl plastisols, with similar tensile strength and elongation properties .

- Thermal Stability: Higher resistance to degradation than DEHP, reducing volatile emissions during processing . Regulatory Status: Approved under EU REACH and FDA for sensitive applications .

Di(2-ethylhexyl) Terephthalate (DEHTP)

Structure : DEHTP (C₂₆H₄₀O₄) uses a terephthalic acid backbone with 2-ethylhexyl esters.

Applications : Common in PVC products, electronics, and flooring .

Performance :

- Plasticizing Efficiency : Slightly lower flexibility than DEHP but superior resistance to extraction by oils .

- Thermal Stability: Degrades at higher temperatures (~300°C), making it suitable for industrial applications .

Di(2-ethylhexyl) Adipate (DEHA)

Structure : DEHA (C₂₂H₄₂O₄) is an adipate ester with 2-ethylhexyl chains.

Applications : Used in cling films, synthetic leather, and adhesives .

Performance :

- Plasticizing Efficiency : Effective at low temperatures but prone to migration in humid environments .

- Thermal Stability: Lower degradation threshold (~200°C), limiting high-temperature applications . Toxicity: Classified as a mild skin irritant; metabolites lack evidence of genotoxicity .

Bis(7-methyloctyl) Cyclohexane-1,2-Dicarboxylate

Structure: A structural analog with 7-methyloctyl ester groups (C₂₅H₄₆O₄) . Applications: Emerging use in specialty polymers and coatings.

Critical Research Findings

- Performance : Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate demonstrates superior hydrolytic stability compared to DEHP, reducing leaching into aqueous environments .

- Toxicity : While DINCH and DEHTP metabolites show reduced endocrine disruption, their structural similarity to phthalates raises concerns about uncharacterized long-term effects .

- Regulatory Gaps : Despite widespread adoption, biomonitoring studies for this compound are scarce, highlighting the need for expanded toxicokinetic research .

Biological Activity

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS No. 84-71-9) is a synthetic compound primarily used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. Its molecular formula is , and it possesses a molecular weight of 396.60 g/mol. This compound has garnered attention due to its potential biological effects and safety profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.60 g/mol |

| Boiling Point | Not available |

| Log P (Octanol-Water Partition Coefficient) | 4.99 to 7.77 (various methods) |

| Solubility | Poorly soluble (0.000289 mg/ml) |

Toxicological Profile

The biological activity of this compound has been studied concerning its toxicological effects, particularly as it relates to its use in consumer products. The compound is considered to have a low acute toxicity profile, but chronic exposure may lead to various health concerns.

- Metabolism and Excretion : Upon entering the body, this compound is metabolized into various metabolites, which can be detected in urine. Studies indicate that it may undergo enzymatic transformation via cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are involved in drug metabolism .

- Endocrine Disruption : Research suggests that this compound may exhibit endocrine-disrupting properties similar to other phthalates. For instance, exposure has been linked to alterations in thyroid hormone levels and potential impacts on reproductive health in animal models .

- Developmental Toxicity : In studies involving zebrafish, exposure to related compounds has demonstrated developmental toxicity, including embryo mortality and malformations at certain concentrations .

Case Study 1: Reproductive Toxicity in Rodents

A study conducted on male Wistar rats exposed to high doses of this compound revealed significant testicular atrophy and hormonal imbalances. The findings indicated that prolonged exposure could disrupt normal reproductive function due to alterations in serum testosterone levels and histopathological changes in testicular tissue .

Case Study 2: Thyroid Hormone Disruption

Research involving adult male rats showed that exposure to this compound led to decreased levels of triiodothyronine (T3) and thyroxine (T4). This disruption was linked to changes in the expression of genes associated with thyroid hormone synthesis and metabolism .

Regulatory Status

The European Food Safety Authority (EFSA) has assessed the safety of Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate as a plasticizer in food contact materials. The assessment concluded that the substance does not pose a significant risk when used appropriately; however, there remain concerns regarding its potential accumulation in human tissues . The migration limit for this compound from PVC into food was established at 0.050 mg/kg .

Q & A

Q. What are the recommended synthetic routes for Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of cyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol under acid catalysis. To optimize efficiency:

- Use Dean-Stark traps to remove water and shift equilibrium toward ester formation.

- Monitor reaction progress via gas chromatography (GC) to assess purity and yield .

- Apply computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and refine catalyst selection .

Q. What analytical methods are most effective for characterizing purity and structural integrity?

- NMR spectroscopy : Confirm ester linkage integrity via carbonyl (δ ~165-175 ppm) and alkyl proton signals.

- Mass spectrometry (MS) : Verify molecular ion peaks at m/z 396.6 (C24H44O4) .

- Fourier-transform infrared spectroscopy (FTIR) : Detect ester C=O stretching (~1740 cm<sup>-1</sup>) and alkyl C-H vibrations .

Q. What safety protocols are critical during laboratory handling?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Operate in fume hoods to avoid inhalation of vapors (GHS H335) .

- Storage : Keep in airtight containers in cool, dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel applications (e.g., polymer plasticizers)?

- Perform density functional theory (DFT) calculations to map electron density distributions, identifying nucleophilic/electrophilic sites .

- Simulate interaction energies with polymer matrices (e.g., PVC) using molecular dynamics (MD) to assess plasticizer compatibility .

- Validate predictions with experimental glass transition temperature (Tg) measurements in polymer blends .

Q. What mechanisms underlie its potential toxicity, and how can conflicting toxicological data be resolved?

- In vitro assays : Use human cell lines (e.g., HepG2) to assess oxidative stress via reactive oxygen species (ROS) quantification .

- Contradiction resolution : Cross-reference SDS data (e.g., Aladdin’s H335 hazard) with OECD guideline studies to clarify respiratory irritation thresholds .

- Metabolite profiling : Employ LC-MS/MS to identify hydrolysis products (e.g., cyclohexane-1,2-dicarboxylic acid) that may contribute to toxicity .

Q. What degradation pathways occur under environmental conditions, and how can stability be improved?

- Hydrolysis studies : Monitor ester bond cleavage at varying pH (4–10) and temperatures (25–60°C) using HPLC .

- Photodegradation : Expose to UV light (254 nm) and analyze by GC-MS for breakdown products like 2-ethylhexanol .

- Stabilization strategies : Incorporate antioxidants (e.g., BHT) to inhibit radical-mediated degradation .

Q. How does its stereochemistry influence material science applications (e.g., lubricants)?

- Compare cis/trans isomer ratios via chiral GC or HPLC to correlate with viscosity and thermal stability .

- Test tribological properties using ball-on-disk assays: Lower friction coefficients are linked to linear alkyl chain conformations .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.